N'-(2,4-dimethoxyphenyl)-N-pentyloxamide
Description
N'-(2,4-dimethoxyphenyl)-N-pentyloxamide is an oxamide derivative with a pentyl group on one nitrogen atom and a 2,4-dimethoxyphenyl substituent on the other. Oxamides are characterized by their central –C(O)–N–N–C(O)– backbone, which allows for diverse substitution patterns.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-pentyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-4-5-6-9-16-14(18)15(19)17-12-8-7-11(20-2)10-13(12)21-3/h7-8,10H,4-6,9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCDRFEWBCWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethoxyphenyl)-N-pentyloxamide typically involves the reaction of 2,4-dimethoxyaniline with pentyloxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dimethoxyphenyl)-N-pentyloxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dimethoxyphenyl)-N-pentyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2,4-dimethoxyphenyl)-N-pentyloxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Studied for its potential therapeutic applications, including its role as an antibacterial agent.
Industry: Potential use in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(2,4-dimethoxyphenyl)-N-pentyloxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it inhibits bacterial RNA polymerase by binding to the enzyme’s active site, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
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